molecular formula C16H24N6O2 B3789877 6-(Azepan-1-yl)-5-(4-methoxypiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

6-(Azepan-1-yl)-5-(4-methoxypiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B3789877
M. Wt: 332.40 g/mol
InChI Key: QSGWMGULUSBPHT-UHFFFAOYSA-N
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Description

6-(Azepan-1-yl)-5-(4-methoxypiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine is a complex organic compound that has garnered attention in various fields of scientific research This compound features a unique structure comprising an azepane ring, a methoxypiperidine moiety, and an oxadiazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azepan-1-yl)-5-(4-methoxypiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves multi-step organic reactions. The process begins with the preparation of the azepane and methoxypiperidine intermediates, which are then coupled with the oxadiazolopyrazine core through various condensation and cyclization reactions. Common reagents used in these steps include organic solvents, catalysts, and specific reaction conditions such as controlled temperature and pH levels .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, ensuring purity through purification techniques like recrystallization or chromatography, and adhering to safety and environmental regulations during production.

Chemical Reactions Analysis

Types of Reactions

6-(Azepan-1-yl)-5-(4-methoxypiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, reduction can produce reduced derivatives, and substitution reactions result in modified compounds with new functional groups.

Scientific Research Applications

6-(Azepan-1-yl)-5-(4-methoxypiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Azepan-1-yl)-5-(4-methoxypiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and triggering biochemical responses. These interactions can lead to various effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

6-(azepan-1-yl)-5-(4-methoxypiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2/c1-23-12-6-10-22(11-7-12)16-15(21-8-4-2-3-5-9-21)17-13-14(18-16)20-24-19-13/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGWMGULUSBPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=NC3=NON=C3N=C2N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Azepan-1-yl)-5-(4-methoxypiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine
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6-(Azepan-1-yl)-5-(4-methoxypiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine
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6-(Azepan-1-yl)-5-(4-methoxypiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine
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6-(Azepan-1-yl)-5-(4-methoxypiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine
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6-(Azepan-1-yl)-5-(4-methoxypiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine
Reactant of Route 6
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6-(Azepan-1-yl)-5-(4-methoxypiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

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